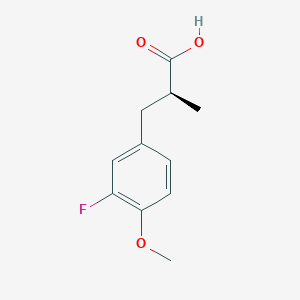

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid

Description

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is a chiral propanoic acid derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring. The stereochemistry at the 2-position (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic or pharmacodynamic properties.

Properties

IUPAC Name |

(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAABJKSOVYDFKA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)OC)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid typically involves the introduction of the fluoro and methoxy groups onto the phenyl ring, followed by the formation of the methylpropanoic acid moiety. Common synthetic routes include:

Electrophilic Aromatic Substitution: Introduction of the fluoro group using reagents such as fluorine gas or fluorinating agents like Selectfluor.

Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.

Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds followed by oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methylpropanoic acid moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Aromatic Substitution Patterns

- Fluorine vs. Methoxy groups (as in 3-(2-methoxyphenyl)propanoic acid) offer electron-donating effects, which may reduce binding affinity in enzymatic targets .

- Stereochemistry: The (2S)-configuration distinguishes the target compound from racemic mixtures like (2RS)-3-sulphanylpropanoic acid, where the R-enantiomer may lack therapeutic efficacy .

Functional Group Modifications

- Hydrazino Group (): Introduces nucleophilic reactivity, enabling conjugation or metal coordination, unlike the inert methyl group in the target compound.

- Sulphydryl Group () : Increases susceptibility to oxidative dimerization, limiting shelf-life compared to the more stable fluorine-containing target molecule.

- Fmoc-Protected Amino Group (): Facilitates solid-phase peptide synthesis, a feature absent in the target compound.

Stability and Reactivity

- Oxidative Stability : The target compound’s fluorine substituent likely reduces metabolic deactivation compared to sulphur-containing analogs (e.g., Captopril impurities) .

- Steric Effects : The 2-methyl group may hinder rotation around the C2-C3 bond, influencing conformational preferences and receptor interactions.

Biological Activity

Overview

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid is an organic compound notable for its unique structure, which includes a fluoro and a methoxy group on a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₃F O₃

- Molecular Weight : 212.22 g/mol

- CAS Number : 2248188-36-3

The presence of the fluoro and methoxy groups significantly influences the compound's physicochemical properties, which can affect its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoro group enhances lipophilicity, potentially improving membrane permeability, while the methoxy group may influence binding affinity and selectivity.

Potential Targets:

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antiinflammatory Effects : Studies have shown that similar compounds can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Properties : Preliminary investigations indicate that derivatives of this compound may inhibit cancer cell proliferation, particularly in p53-deficient tumors .

- Neuropharmacological Effects : There is emerging evidence suggesting that compounds with similar structures can modulate neurotransmitter systems, which may have implications for treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Synthesis and Applications

The synthesis of this compound involves several steps:

- Electrophilic Aromatic Substitution : Introduction of the fluoro group.

- Methoxylation : Addition of the methoxy group.

- Formation of Propanoic Acid Moiety : Achieved through reactions involving Grignard or organolithium reagents.

This compound serves as a building block for synthesizing more complex molecules, making it valuable in both academic research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.